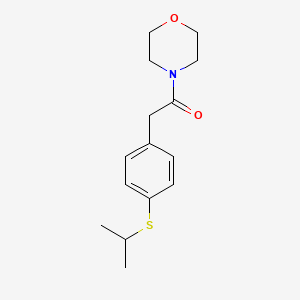

2-(4-(Isopropylthio)phenyl)-1-morpholinoethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

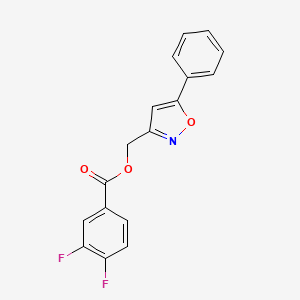

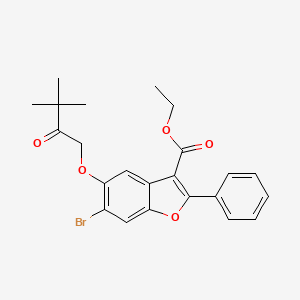

The compound “2-(4-(Isopropylthio)phenyl)-1-morpholinoethanone” is a complex organic molecule. It contains an isopropylthio group attached to a phenyl ring, and a morpholino group attached to an ethanone .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds often involve reactions such as Suzuki–Miyaura coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Scientific Research Applications

Tautomerism and Nucleophilic Behaviour

The study on the tautomerism of enamines derived from 2-tetralone highlights the differences in nucleophilic behaviour between morpholine and pyrrolidine enamines. Phenyl isocyanate attacks both the morpholine and the pyrrolidine enamine derived from 2-tetralone at different sites, confirming the existence of an equilibrium between the 3,4- and 1,4-dihydro-forms of the enamines. This demonstrates the role of morpholine derivatives in understanding chemical reactivity and tautomerism (Pitacco et al., 1974).

Photopolymerization Initiator

Research into photoinitiation of acrylate polymerization by 2-methyl-1-[4-(methylthio)phenyl]-2-morpholino-propan-1-one reveals the impact of the morpholino substituent on photopolymerization processes. The study indicates that the morpholino group can act as a physical quencher for the triplet state of photoinitiators, influencing the efficiency of photopolymerization. This highlights its potential application in designing more efficient photopolymerization systems (Arsu & Davidson, 1994).

Antibiotic Activity Modulation

A study on 4-(phenylsulfonyl) morpholine demonstrates its role in modulating antibiotic activity against multidrug-resistant strains. This research suggests that morpholine derivatives can enhance the efficacy of antibiotics, presenting a novel approach to combat antibiotic resistance (Oliveira et al., 2015).

Lanthanide Complex Synthesis

Research on the synthesis and characterization of Dysprosium (III) and Europium (III) complexes with 3-chloro-4-methoxybenzoic and 1,10-phenanthroline showcases the application of morpholine derivatives in the field of lanthanide chemistry. These complexes exhibit unique luminescent properties, suggesting potential applications in materials science and luminescence-based sensors (Zhang et al., 2015).

Drug Discovery and Pharmacophore Mapping

The application of pharmacophore mapping and three-dimensional database searching in the discovery of muscarinic M(3) receptor antagonists demonstrates the utility of morpholine derivatives in rational drug design. This approach enables the identification of novel lead compounds, highlighting the potential of morpholine derivatives in pharmaceutical research (Marriott et al., 1999).

properties

IUPAC Name |

1-morpholin-4-yl-2-(4-propan-2-ylsulfanylphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2S/c1-12(2)19-14-5-3-13(4-6-14)11-15(17)16-7-9-18-10-8-16/h3-6,12H,7-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVFFBKXNMNXNPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=C(C=C1)CC(=O)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 3-{[2-(tert-butoxy)-2-oxoethyl]amino}pyrrolidine-1-carboxylate](/img/structure/B2564399.png)

![N-(2-chlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acetamide](/img/structure/B2564400.png)

![3,5-di-tert-butyl-4-[(1E)-[2-(quinolin-8-yl)hydrazin-1-ylidene]methyl]phenol](/img/structure/B2564404.png)

![6-Acetyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2564405.png)

![9-(3-chlorophenyl)-3-isopentyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2564406.png)

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2564410.png)

![2-[(4-Fluorobenzyl)amino]-1,1-diphenyl-1-ethanol](/img/structure/B2564411.png)

![3-[(4-bromophenyl)methyl]-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2564412.png)